Cas no 1507495-52-4 (1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one)

1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one
- 1507495-52-4
- EN300-1727653
-
- インチ: 1S/C8H13N3O/c1-6-5-11(3)10-8(6)7(12)4-9-2/h5,9H,4H2,1-3H3
- InChIKey: MJFGEPBTLSCBNQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC)C1C(C)=CN(C)N=1
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 46.9Ų
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727653-10.0g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 10g |
$6635.0 | 2023-06-04 | ||
Enamine | EN300-1727653-0.25g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1727653-5g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1727653-1g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1727653-1.0g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 1g |
$1543.0 | 2023-06-04 | ||
Enamine | EN300-1727653-0.1g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1727653-0.5g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1727653-2.5g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1727653-5.0g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 5g |
$4475.0 | 2023-06-04 | ||
Enamine | EN300-1727653-10g |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one |
1507495-52-4 | 10g |
$6635.0 | 2023-09-20 |
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one 関連文献
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-oneに関する追加情報
Introduction to 1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one (CAS No. 1507495-52-4)
1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1507495-52-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a pyrazole core substituted with dimethyl groups at the 1 and 4 positions, coupled with an amine-functionalized ethyl side chain. The structural motif of this compound positions it as a versatile scaffold for drug discovery, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways.
The pyrazole scaffold is renowned for its broad pharmacological activity, stemming from its ability to interact with various biological targets such as enzymes and receptors. In particular, derivatives of pyrazole have been extensively explored for their potential in treating conditions ranging from pain and inflammation to neurodegenerative disorders. The presence of dimethyl groups at the 1 and 4 positions enhances the lipophilicity of the molecule, improving its membrane permeability—a critical factor for oral bioavailability and cellular uptake.
The amine group at the second carbon of the ethyl chain (2-(methylamino)) introduces basicity to the molecule, which can be exploited for interactions with acidic pharmacophores in biological targets. This feature makes 1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one a promising candidate for modulating enzyme activity or receptor binding. Furthermore, the structural flexibility provided by the ethyl side chain allows for further derivatization, enabling medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target specificity.
Recent advancements in computational chemistry have facilitated the rapid screening of such heterocyclic compounds for potential therapeutic applications. Molecular docking studies have suggested that derivatives of this class may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key mediators of prostaglandin synthesis, making them attractive targets for drugs aimed at reducing inflammation and pain.
In addition to its potential in anti-inflammatory applications, preliminary pharmacological investigations have highlighted the compound's neuropharmacological relevance. The pyrazole moiety is structurally analogous to several known central nervous system (CNS) active agents, suggesting that 1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one may exhibit effects on neurotransmitter systems. Specifically, its ability to cross the blood-brain barrier and interact with receptors such as serotonin or dopamine could make it a valuable tool in exploring treatments for neurodegenerative diseases like Alzheimer's or Parkinson's.
The synthesis of this compound involves multi-step organic transformations, typically starting from commercially available pyrazole derivatives. The introduction of dimethyl groups at the 1 and 4 positions can be achieved through alkylation reactions using appropriate methylating agents under controlled conditions. Subsequent functionalization at the 3-position via condensation reactions allows for the attachment of the amine-substituted ethyl chain. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity.
The chemical stability of 1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one under various storage conditions has been thoroughly evaluated. Studies indicate that the compound remains stable under inert atmospheres at room temperature but may degrade when exposed to moisture or elevated temperatures. This underscores the importance of proper handling and storage protocols during both synthesis and formulation development.
From a formulation perspective, solubility considerations play a crucial role in determining the delivery system for this compound. While preliminary solubility tests suggest moderate water solubility due to the polar amine group, co-solvents or prodrug strategies may be necessary to enhance bioavailability in oral or injectable formulations. Lipophilic excipients can also be incorporated to improve membrane penetration if topical or transdermal delivery is under consideration.
Evaluation of metabolic stability has revealed that 1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one undergoes slow degradation by cytochrome P450 enzymes in vitro. This suggests that it may exhibit prolonged circulation time upon administration but could also be susceptible to metabolic clearance pathways involving Phase II conjugation reactions. Understanding these metabolic profiles is essential for predicting drug-drug interactions and optimizing dosing regimens.
Preclinical toxicology studies have been initiated to assess the safety profile of this compound. Initial findings indicate low acute toxicity at high doses in animal models when administered orally or intraperitoneally. However, further investigations are needed to evaluate long-term effects on organ systems such as the liver or kidneys following repeated dosing regimens typical of chronic therapeutic use.
The growing interest in kinase inhibitors has prompted exploration into how modifications on this pyrazole scaffold could enhance binding affinity for target kinases involved in cancer signaling pathways. Computational modeling has identified key hydrogen bonding interactions between potential drug candidates like 1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one and active site residues on kinases such as EGFR or JAK3. Such insights are guiding structure-based drug design efforts aimed at developing more potent antitumor agents.
In conclusion, 1-(1,4-dimethyl-1H-pyrazol-3-ylyl)-2(methylamino)ethan-l-one (CAS No. 1507495_52_4) represents an intriguing molecular entity with multifaceted pharmacological potential spanning anti-inflammatory effects, neuroprotection,and oncology applications Its unique structural features make it a valuable scaffold for medicinal chemistry innovation while ongoing research continues elucidate its full therapeutic spectrum
1507495-52-4 (1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-(methylamino)ethan-1-one) 関連製品
- 58777-57-4(3-Bromo-2-furoyl chloride)
- 110457-87-9(2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)
- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)
- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)
- 1782901-59-0(methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate)
- 286932-78-3(4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 478045-79-3(3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole)
- 2319831-47-3(3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)
- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)



